Tripelennamine hydrochloride Tripelennamine hydrochloride Tripelenamine hydrochloride appears as odorless white crystalline powder or solid. Bitter taste. Solutions are neutral to litmus. pH of aqueous solution (25 mg/mL): 6.71. pH of aqueous solution (50 mg/mL): 6.67. pH of aqueous solution (100 mg/mL): 5.56. (NTP, 1992)
Tripelennamine Hydrochloride is the hydrochloride salt form of tripelennamine, an ethylenediamine derivative with an antihistaminergic property. Tripelennamine hydrochloride competitively blocks central and peripheral histamine H1 receptors, thereby limiting histamine's effects, including bronchoconstriction, vasodilation, increased capillary permeability, and spasmodic contractions of gastrointestinal smooth muscle. In addition, this agent binds to muscarinic receptors, resulting in anticholinergic activity.
A histamine H1 antagonist with low sedative action but frequent gastrointestinal irritation. It is used to treat ASTHMA; HAY FEVER; URTICARIA; and RHINITIS; and also in veterinary applications. Tripelennamine is administered by various routes, including topically.
See also: Tripelennamine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 154-69-8
VCID: VC20753961
InChI: InChI=1S/C16H21N3.ClH/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H
SMILES: CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.Cl
Molecular Formula: C16H21N3.ClH
C16H22ClN3
Molecular Weight: 291.82 g/mol

Tripelennamine hydrochloride

CAS No.: 154-69-8

Cat. No.: VC20753961

Molecular Formula: C16H21N3.ClH
C16H22ClN3

Molecular Weight: 291.82 g/mol

* For research use only. Not for human or veterinary use.

Tripelennamine hydrochloride - 154-69-8

CAS No. 154-69-8
Molecular Formula C16H21N3.ClH
C16H22ClN3
Molecular Weight 291.82 g/mol
IUPAC Name N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride
Standard InChI InChI=1S/C16H21N3.ClH/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H
Standard InChI Key FSSICIQKZGUEAE-UHFFFAOYSA-N
SMILES CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.Cl
Canonical SMILES CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.Cl
Melting Point 378.5 to 380.3 °F (NTP, 1992)

Chemical Identity and Properties

Tripelennamine hydrochloride is classified as a first-generation H1-receptor antagonist with the chemical formula C16H21N3·HCl and a molecular weight of 291.819 g/mol . The compound is achiral, lacking stereogenic centers, and possesses a pyridine ring connected to a benzene ring through a nitrogen-containing linkage . This structure contributes to its ability to cross the blood-brain barrier, explaining some of its central nervous system effects.

Physical Characteristics

Tripelennamine hydrochloride is typically available as a crystalline powder that is soluble in water. Its structure includes a tertiary amine component that contributes to its basicity and its interaction with histamine receptors . The compound's molecular structure can be represented by the SMILES notation: Cl.CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2 .

Table 1: Chemical and Physical Properties of Tripelennamine Hydrochloride

PropertyCharacteristic
Chemical FormulaC16H21N3·HCl
Molecular Weight291.819 g/mol
StereochemistryAchiral
Defined Stereocenters0/0
Optical ActivityNone
Charge0
Physical FormCrystalline powder

Pharmacological Mechanism of Action

Primary Mechanism

Tripelennamine acts by competitively binding to histamine H1 receptors, thereby preventing endogenous histamine from binding to these receptors . This antagonism blocks the physiological effects of histamine, which include vasodilation, increased vascular permeability, and stimulation of sensory nerve endings that lead to pruritus and pain .

Physiological Effects

When histamine binds to H1 receptors, it triggers a cascade of effects including vasodilation, hypotension, flushing, headache, tachycardia, and bronchoconstriction . Histamine also increases vascular permeability and potentiates pain sensation . Tripelennamine effectively blocks these responses by preventing histamine from binding to its target receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract .

Secondary Properties

Beyond its antihistaminic effects, tripelennamine possesses notable sedative and local anesthetic properties . The anesthetic activity has been clinically significant, particularly in patients who have shown allergic responses to commonly used topical anesthetic preparations . A study examining its use for topical urethral anesthesia demonstrated that a 2% solution caused less burning on instillation than a 4% solution while maintaining effective anesthetic action .

Pharmacokinetics

Absorption and Distribution

Tripelennamine is well absorbed in the digestive tract following oral administration . Pharmacokinetic studies have characterized its behavior following intramuscular administration, with measurable plasma concentrations achieved rapidly .

Pharmacokinetic Parameters

Pharmacokinetic studies have established several important parameters for tripelennamine following intramuscular administration.

Table 2: Pharmacokinetic Parameters of Tripelennamine in Healthy Adults

Parameter50 mg IM Dose100 mg IM Dose
Cmax82 ng/mL199 ng/mL
AUC398 ng × h/mL804 ng × h/mL
Half-life (T1/2)2.9 h4.4 h

These parameters demonstrate dose-proportional increases in maximum concentration (Cmax) and area under the curve (AUC) with increasing doses . Interestingly, the half-life appears to increase with the higher dose, suggesting possible saturation of elimination mechanisms at higher concentrations .

Therapeutic Applications

Allergic Conditions

Tripelennamine is primarily indicated for the treatment of allergic conditions, providing effective temporary relief from symptoms such as sneezing, watery and itchy eyes, and runny nose associated with hay fever and other upper respiratory allergies . Its antagonism of histamine at H1 receptors makes it effective for managing acute allergic manifestations.

Dermatological Uses

As an antipruritic agent, tripelennamine is used in topical cream preparations for various skin conditions, including itching, insect bites, poison ivy, and sunburn . Its ability to block histamine-mediated pruritis makes it valuable for symptomatic relief in these conditions.

Topical Anesthesia

A particularly interesting application of tripelennamine hydrochloride is its use as a topical anesthetic, especially for urethral anesthesia . Clinical studies have demonstrated its efficacy in providing local anesthesia while potentially causing fewer allergic reactions compared to conventional anesthetics. A 2% solution was found to produce adequate anesthesia with minimal burning sensation on application .

Toxicological Profile

Acute Toxicity

Symptoms of tripelennamine overdose include clumsiness or unsteadiness, convulsions, drowsiness, dryness of mouth, nose, or throat, feeling faint, flushing or redness of face, hallucinations, muscle spasms (especially of neck and back), restlessness, shortness of breath or troubled breathing, shuffling walk, tic-like movements of head and face, trembling and shaking of hands, and trouble in sleeping . Safety data indicates that the compound is harmful if swallowed and may cause drowsiness or dizziness .

Subchronic Toxicity Studies

Detailed studies on Fischer 344 rats have provided significant insights into the subchronic toxicity profile of tripelennamine hydrochloride.

Fourteen-Day Study

In a 14-day feeding study, male and female Fischer 344 rats were administered tripelennamine hydrochloride at dose levels of 0, 300, 600, 1200, 2400, and 6000 ppm (as the free amine) . Key findings included:

  • All animals in the highest dose group (6000 ppm) died

  • Surviving animals showed dose-dependent reductions in final body weights, ranging from 3% to 25% reduction compared to controls

  • Cytoplasmic vacuolization of the liver was observed in treated animals

Ninety-Day Study

A more extensive 90-day study utilized dose levels of 0, 150, 300, 600, 1200, and 2400 ppm . This study revealed:

  • Dose-dependent reduction in body weight gain, with a 10% reduction in final body weight occurring between 300 and 600 ppm

  • Reductions in various organ weights correlated with reduced final body weights

  • Histopathological changes including:

    • Cytoplasmic vacuolization or fatty change in the liver

    • Cytomegaly and granular basophilic cytoplasm in the parotid salivary gland

    • Vacuolar degeneration of the bronchial epithelium of the lung

Based on these findings, researchers determined that 400 ppm tripelennamine administered ad libitum in the feed would be an appropriate highest dose for a 2-year carcinogenicity study in both male and female Fischer 344 rats .

Table 3: Effects of Tripelennamine in 90-Day Rat Study

Dose (ppm)Body Weight EffectPrimary Histopathological Findings
0 (Control)NoneNone
150MinimalMinimal changes
300SlightMinimal to slight changes
60010% reductionLiver: Cytoplasmic vacuolization
Salivary gland: Early cytomegaly
1200Moderate reductionLiver: Fatty change
Salivary gland: Cytomegaly
Lung: Early vacuolar degeneration
2400Severe reductionLiver: Marked fatty change
Salivary gland: Marked cytomegaly
Lung: Vacuolar degeneration

Adverse Effects in Clinical Use

Common Adverse Effects

In human clinical use, tripelennamine may cause several adverse effects, particularly at higher doses. These include dizziness, jitteriness, somnolence, dry nose, nausea, weakness, palpitation, insomnia, abdominal cramping, and narcolepsy . These effects are consistent with the known pharmacology of first-generation antihistamines, which commonly cause anticholinergic side effects and central nervous system depression.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator